

6-Chlorochromone: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name:	6-Chlorochromone
CAS No.:	33533-99-2
Cat. No.:	B1349396

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CAS Number: 33533-99-2

Molecular Formula: $C_9H_5ClO_2$

Molecular Weight: 180.59 g/mol

This technical guide provides an in-depth overview of **6-Chlorochromone** (6-chloro-4H-chromen-4-one), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for anti-inflammatory and anticancer agents.

Chemical and Physical Properties

6-Chlorochromone is a solid, crystalline substance at room temperature. Its core structure consists of a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 6-

position. This halogen substitution significantly influences the molecule's electronic properties and biological activity.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis of 6-Chlorochromone

The synthesis of **6-Chlorochromone** is typically achieved through the cyclization of the corresponding 2'-hydroxyacetophenone derivative. A common and effective method is the Kostanecki–Robinson reaction or similar cyclization strategies involving the reaction of 5'-chloro-2'-hydroxyacetophenone with a suitable one-carbon donor.

Experimental Protocol: Synthesis from 5'-Chloro-2'-hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of **6-Chlorochromone**.

Materials:

- 5'-Chloro-2'-hydroxyacetophenone
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Anhydrous solvent (e.g., Toluene or Xylene)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)

- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5'-Chloro-2'-hydroxyacetophenone (1 equivalent) in an anhydrous solvent.
- **Reagent Addition:** Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **6-Chlorochromone**.

Biological Activity and Applications in Drug Development

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the therapeutic potential of these molecules.

Anti-inflammatory Activity

Derivatives of **6-Chlorochromone** have demonstrated significant anti-inflammatory properties. A notable mechanism of action involves the inhibition of key signaling pathways in the inflammatory response. For instance, certain chromone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1 β (IL-

1 β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This is achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK signaling pathway.[1][2][3][4]

The following diagram illustrates the proposed mechanism of anti-inflammatory action of a chromone derivative, DCO-6, which involves the disruption of the TRAF6-ASK1 complex, thereby inhibiting the downstream p38 MAPK pathway.[1][2]

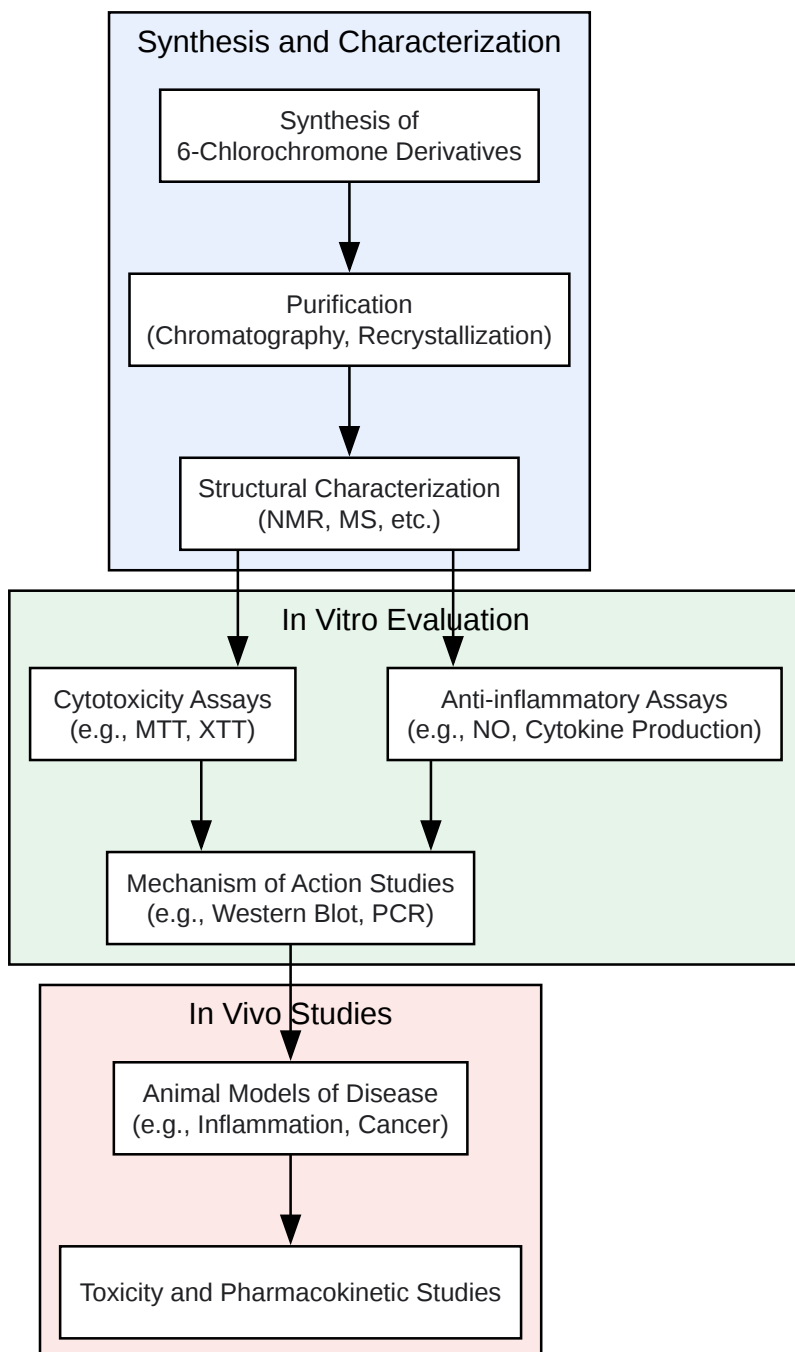


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Drug Discovery Workflow for 6-Chlorochromone Derivatives



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References

- [1. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One \[journals.plos.org\]](#)
- [2. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. \[PDF\] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | Semantic Scholar \[semanticscholar.org\]](#)
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